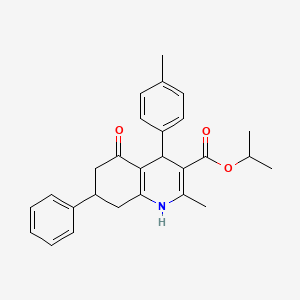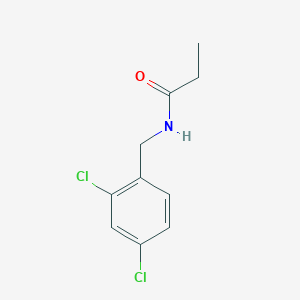
N-(2,4-dichlorobenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)propanamide, also known as DCB or Dichlobenil, is a chemical compound that belongs to the family of amides. It is widely used in the agricultural industry as a herbicide, mainly for the control of broadleaf weeds and grasses. DCB is also used in the pharmaceutical industry as a potential drug candidate due to its unique chemical structure and biological properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorobenzyl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and metabolism. This compound has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in the glycolysis pathway. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of various signaling pathways involved in cell metabolism and survival. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorobenzyl)propanamide has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water and organic solvents. This compound is also relatively stable and does not degrade easily under normal laboratory conditions. However, this compound has some limitations, including its potential for non-specific binding to proteins and other biomolecules, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dichlorobenzyl)propanamide, including the development of novel this compound derivatives with improved therapeutic properties, the identification of new targets and pathways for this compound action, and the investigation of this compound's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use and to evaluate its long-term safety and efficacy in human clinical trials.
Métodos De Síntesis
N-(2,4-dichlorobenzyl)propanamide can be synthesized through various methods, including the reaction of 2,4-dichlorobenzyl chloride with propanamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,4-dichlorobenzyl alcohol with propanoyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorobenzyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the development of the disease. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-10(14)13-6-7-3-4-8(11)5-9(7)12/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYPODGBDDYLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5087669.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)

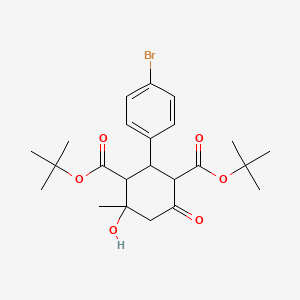

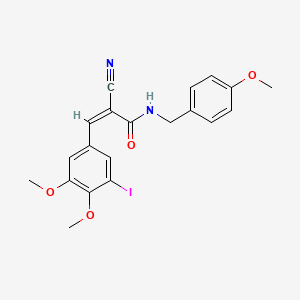
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5087705.png)
![2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5087719.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)
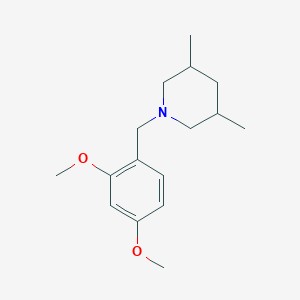
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-[1-(4-morpholinyl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one hydrate](/img/structure/B5087760.png)
